4-(4-propoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
描述
The compound 4-(4-propoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the dihydropyrimidinone class, characterized by a fused pyrrolopyrimidine-dione scaffold. Its structure includes a propoxyphenyl substituent at position 4 and a tetrahydrofuran-methyl group at position 4.
属性
IUPAC Name |
6-(oxolan-2-ylmethyl)-4-(4-propoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-2-9-26-14-7-5-13(6-8-14)18-17-16(21-20(25)22-18)12-23(19(17)24)11-15-4-3-10-27-15/h5-8,15,18H,2-4,9-12H2,1H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDSTQHFEZDKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(4-propoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 946270-88-8) is a member of the pyrrolopyrimidine class of compounds, which have been recognized for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
The chemical structure of the compound is characterized by a complex pyrrolopyrimidine framework. Its molecular formula is , with a molecular weight of 371.4 g/mol. The structural features contribute to its potential interactions within biological systems.
Biological Activity Overview
Pyrrolopyrimidines are known for their roles as kinase inhibitors and have been investigated for various therapeutic applications including antihyperglycemic effects and anticancer properties. The specific biological activities of the compound are summarized below:
Antihyperglycemic Activity
Research has indicated that derivatives of pyrrolopyrimidines exhibit significant antihyperglycemic effects. A study evaluated several pyrrole and pyrrolopyrimidine derivatives for their ability to lower blood glucose levels in vivo. Compounds similar to the one discussed showed efficacy comparable to Glimepiride, a standard antihyperglycemic drug . The mechanism often involves the inhibition of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
Kinase Inhibition
Pyrrolopyrimidine derivatives have been extensively studied as potent kinase inhibitors. The synthesis of various analogs has led to the identification of compounds that selectively inhibit specific kinases involved in cancer progression and other diseases. For instance, certain synthesized pyrrolopyrimidines demonstrated selective inhibition against FLT3 kinase, which is implicated in leukemia .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrrolopyrimidine derivatives. Modifications at various positions on the pyrrolopyrimidine scaffold can enhance potency and selectivity against specific targets. Research indicates that introducing different substituents can significantly influence the pharmacological profile of these compounds .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticancer Activity : A series of pyrrolopyrimidine derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Inhibition Studies : In vitro studies demonstrated that certain analogs effectively inhibited key kinases involved in oncogenic signaling pathways, suggesting potential therapeutic applications in cancer treatment.
Data Table: Biological Activities of Pyrrolopyrimidine Derivatives
科学研究应用
Antidiabetic Activity
Research indicates that derivatives of pyrrolopyrimidine compounds can exhibit significant antidiabetic properties. Studies have shown that these compounds can enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells. The presence of a phenoxy substituent at the para position significantly influences their effectiveness in reducing blood glucose levels .
Antimicrobial Properties
Compounds similar to 4-(4-propoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have demonstrated antimicrobial activity against various bacterial and fungal strains. The introduction of specific substituents on the phenyl ring can enhance their antibacterial and antifungal efficacy. For instance, compounds with electron-donating groups have shown improved activity compared to those with electron-withdrawing groups .
Antitumor Activity
The structural framework of pyrrolopyrimidine derivatives has been associated with antitumor effects. These compounds can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Specific derivatives have been tested in vitro and in vivo, showing promising results against different cancer cell lines .
Case Studies
相似化合物的比较
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physical Property Comparison
Key Observations:
- Thermal Stability : The hydroxyphenyl analog (4j) exhibits a high melting point (±220°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via -OH) . The target compound’s propoxy group may reduce such interactions, lowering its melting point.
- Safety : The 4-hydroxyphenyl analog requires stringent safety protocols (P201, P210) due to reactive hydroxyl groups ; the propoxy group may mitigate such risks.
Spectral and Structural Analysis
Table 2: Spectral Data Comparison
Key Observations:
- FTIR : The target compound’s amide carbonyl (predicted ~1680 cm⁻¹) aligns with 4j . The absence of -OH in the target compound eliminates the 3640 cm⁻¹ peak, simplifying its IR profile.
- ¹³C NMR : Aromatic carbons in 4g resonate at 133–158 ppm, comparable to the target’s propoxyphenyl group. The tetrahydrofuran-methyl substituent may introduce shifts near 70–100 ppm (tetrahydrofuran carbons).
准备方法
Formation of Pyrrolo[3,4-d]Pyrimidine-2,5-Dione
The core structure is synthesized through a cyclocondensation reaction between a diamine and a carbonyl precursor. For example:
- Starting materials : Ethyl 2-cyanoacetate and 1,3-diaminopropane undergo cyclization in the presence of acetic acid to form 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
- Modifications : Substituents are introduced during cyclization by replacing 1,3-diaminopropane with functionalized diamines (e.g., 4-propoxyphenyl-substituted derivatives).
Reaction Conditions :
- Solvent: Ethanol or tetrahydrofuran (THF)
- Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOEt) conditions
- Yield: 60–75%
Functionalization at Position 4: 4-(4-Propoxyphenyl) Substituent
Nucleophilic Aromatic Substitution
The 4-propoxyphenyl group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions:
Direct Alkylation
Alternative routes employ alkylation of a phenolic intermediate:
- Steps :
Functionalization at Position 6: Tetrahydrofuran-2-ylmethyl Group
Reductive Amination
The tetrahydrofuran-2-ylmethyl moiety is introduced via reductive amination:
Alkylation with Halides
Direct alkylation using a tetrahydrofuran-methyl halide:
- Substrate : 6-Bromo-pyrrolo[3,4-d]pyrimidine-2,5-dione.
- Reagent : (Tetrahydrofuran-2-yl)methyl magnesium bromide (Grignard reagent).
- Conditions :
Integrated Synthetic Routes
Sequential Functionalization (Core → Position 4 → Position 6)
- Step 1 : Synthesize core via cyclocondensation.
- Step 2 : Install 4-propoxyphenyl via Suzuki coupling.
- Step 3 : Introduce tetrahydrofuran-methyl via alkylation.
- Overall yield : 30–40%
Convergent Approach (Pre-Functionalized Building Blocks)
- Step 1 : Prepare 4-propoxyphenyl-substituted diamine.
- Step 2 : Cyclize with tetrahydrofuran-methyl-containing carbonyl precursor.
Optimization and Challenges
Stereochemical Considerations
常见问题
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
The synthesis typically involves multi-step reactions, including cyclization of precursors such as substituted phenols and heterocyclic intermediates. Key steps include:
- Condensation reactions under anhydrous conditions using catalysts like p-toluenesulfonic acid (PTSA) to form the pyrrolo-pyrimidine core .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (60–80°C) minimizes side products .
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol improves purity (>95%) .
Q. How should researchers characterize the molecular structure and confirm stereochemical integrity?
- NMR spectroscopy : H and C NMR verify substituent positions and ring fusion. For example, the tetrahydrofuran-2-ylmethyl group shows distinct proton signals at δ 3.6–4.2 ppm .
- X-ray crystallography : Resolves stereochemistry and confirms fused bicyclic systems (e.g., dihedral angles between pyrrole and pyrimidine rings) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 427.18) .
Q. What in vitro assays are recommended for initial pharmacological screening?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : Screen cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 µM concentrations .
- Receptor binding : Radioligand displacement assays for dopamine or serotonin receptors, given the tetrahydrofuran group’s affinity for CNS targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the tetrahydrofuran-2-ylmethyl group?
- Substituent modification : Replace the tetrahydrofuran group with other oxygen-containing heterocycles (e.g., tetrahydropyran) to assess impact on solubility and target binding .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding interactions between the substituent and kinase active sites .
- Data correlation : Compare IC values across analogs to quantify substituent contributions (e.g., logP changes affecting membrane permeability) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Metabolite profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed lactone rings) that may confound activity results .
- Orthogonal validation : Confirm enzyme inhibition via both fluorescence and radiometric assays to rule out assay-specific artifacts .
Q. How to develop in vivo models for pharmacokinetics and toxicity profiling?
- Rodent models : Administer 10–50 mg/kg doses intravenously or orally to measure plasma half-life (t) and brain penetration (BBB permeability) .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14-day repeated-dose studies .
- Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability if solubility is limiting .
Q. What computational approaches are effective for target identification?
- Molecular docking : Screen against the Protein Data Bank (PDB) using AutoDock Vina; prioritize targets like PDE4 or HSP90 based on binding energy (< -8 kcal/mol) .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess stability of key interactions (e.g., π-π stacking with phenylalanine residues) .
- Machine learning : Train QSAR models on public datasets (e.g., ChEMBL) to predict off-target effects or ADMET properties .
Q. How to address stability and degradation under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile groups (e.g., lactam ring opening) .
- Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) or buffer systems (e.g., citrate-phosphate) to mitigate pH-dependent degradation .
- Analytical monitoring : Use HPLC-DAD to track degradation kinetics and identify major degradation pathways .
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